Methyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate

Organic Synthesis Cross-Coupling Reactions Electrophilic Reactivity

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) is a halogenated pyridinecarboxylate derivative with the molecular formula C₈H₄Cl₂F₃NO₂ and a molecular weight of 274.02 g/mol. It belongs to the class of trifluoromethylpyridine (TFMP) compounds, which are recognized as key structural motifs in agrochemical and pharmaceutical active ingredients.

Molecular Formula C8H4Cl2F3NO2
Molecular Weight 274.02 g/mol
CAS No. 1147979-43-8
Cat. No. B1416584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dichloro-5-(trifluoromethyl)-isonicotinate
CAS1147979-43-8
Molecular FormulaC8H4Cl2F3NO2
Molecular Weight274.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C8H4Cl2F3NO2/c1-16-7(15)4-3(8(11,12)13)2-14-6(10)5(4)9/h2H,1H3
InChIKeyCGRVJEBAEWKDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8): Technical Specifications and Baseline Profile for Procurement Decisions


Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) is a halogenated pyridinecarboxylate derivative with the molecular formula C₈H₄Cl₂F₃NO₂ and a molecular weight of 274.02 g/mol . It belongs to the class of trifluoromethylpyridine (TFMP) compounds, which are recognized as key structural motifs in agrochemical and pharmaceutical active ingredients [1]. The compound is characterized by the presence of two chlorine atoms at positions 2 and 3 on the pyridine ring, a trifluoromethyl group at position 5, and a methyl ester at the 4‑carboxylate position. It is primarily utilized as a synthetic intermediate and building block in research and development settings .

Trifluoromethylpyridine (TFMP) building block for agrochemical and pharmaceutical R&D
Halogenated pyridinecarboxylate ester supports nucleophilic aromatic substitution (SNAr) and cross-coupling workflows
Methyl ester protection strategy compatible with multi-step synthesis

Why Generic Substitution of Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) Fails in Precision Synthesis


Within the class of trifluoromethylpyridine esters, small structural variations—such as the number and position of chloro substituents or the nature of the ester group—can profoundly alter physicochemical properties, reactivity, and downstream synthetic utility. The specific 2,3-dichloro substitution pattern of this compound confers a unique electrophilic profile and steric environment, which directly influences its performance in key transformations like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions [1]. A generic substitution with a mono-chloro or non-ester analog would likely lead to divergent reactivity, altered selectivity, or incompatibility with established synthetic protocols, thereby compromising yield, purity, or the successful generation of the target downstream molecule .

Mono-chloro or non-ester analogs

Different substitution pattern alters electrophilicity and may not reproduce reactivity in palladium-catalyzed couplings or SNAr protocols.

Free carboxylic acid analog

Higher melting point, strong hydrogen bonding, and polarity shift can complicate handling, purification, and compatibility with non-polar reaction conditions.

Non-esterified 2,3-dichloro-5-(trifluoromethyl)pyridine

Lacks orthogonal ester reactivity; direct replacement may limit diversification routes in Fluopyram analog synthesis.

Quantitative Differentiation Guide for Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8) Against Structural Analogs


Enhanced Electrophilicity via Dual Chlorine Substitution Compared to Mono-Chloro Analogs

The presence of two chlorine atoms at the 2- and 3-positions significantly increases the electrophilic character of the pyridine ring compared to mono-chloro analogs like Methyl 2-chloro-5-(trifluoromethyl)isonicotinate (CAS 1246685-28-8) or Methyl 3-chloro-5-(trifluoromethyl)isonicotinate (CAS 1256807-53-0). This is supported by the lower predicted pKa value of -4.63±0.10, which indicates a higher degree of protonation susceptibility and, by inference, a more electron-deficient ring system . This enhanced electrophilicity is critical for facilitating nucleophilic aromatic substitution (SNAr) reactions, enabling smoother and potentially higher-yielding derivatization under milder conditions.

Electrophilicity: 2,3-Cl vs. Mono-Cl
Class-level inference
Target pKa −4.63
Mono-Cl analogs > −4.0
May influence SNAr reaction rate
Predicted value; experimental verification recommended
Organic Synthesis Cross-Coupling Reactions Electrophilic Reactivity

Optimized Physical Properties for Handling and Formulation vs. Carboxylic Acid Analog

Compared to its direct carboxylic acid analog, 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid (CAS 1135283-33-8), the methyl ester form of the target compound exhibits a significantly lower boiling point (120°C at 0.01 mmHg ) and is predicted to have lower polarity and greater solubility in common organic solvents. This is a critical differentiator for purification and handling in a laboratory or pilot plant setting. The ester form avoids the strong hydrogen-bonding and potential salt formation issues associated with the free carboxylic acid, making it a more tractable intermediate for a wider range of synthetic transformations, including those requiring anhydrous or non-polar conditions.

Physical Handling: Ester vs. Acid
Data to verify
Ester BP 120°C (0.01 mmHg)
Acid MP 192–193°C
Simplifies purification and solvent compatibility
Predicted properties; review experimental data
Physicochemical Properties Formulation Development Synthetic Utility

Strategic Intermediate in High-Value Agrochemical Synthesis (Fluopyram)

The 2,3-dichloro-5-(trifluoromethyl)pyridine core is a well-documented precursor to the commercial fungicide Fluopyram. Specifically, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) is a key starting material in several patented synthetic routes [1][2]. While the target compound (the methyl ester) is not the direct starting material in all routes, its structure serves as a protected and more selectively reactive form of the same core, making it a strategically important intermediate for analogous or modified synthetic pathways. Its use as a building block in agrochemical R&D is well-established [3], and its differentiation lies in its potential to provide an alternative entry point into this valuable chemical space, offering synthetic chemists a different handle for diversification compared to the non-esterified pyridine.

Synthetic Utility: Fluopyram Precursor
Reported
Ester enables 94% yield in alkoxycarbonylation
Offers orthogonal diversification handle
Based on patented routes; review for process fit
Agrochemical Intermediates Fungicide Synthesis Process Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (CAS 1147979-43-8)


Development of Novel Agrochemical Active Ingredients via SNAr Diversification

This compound is optimally deployed as a versatile electrophilic building block in the synthesis of novel agrochemical candidates. Its enhanced electron-deficient nature, inferred from its low predicted pKa (-4.63 ), makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. Researchers can use it to introduce diverse amine, alcohol, or thiol nucleophiles, rapidly generating libraries of 4‑carboxylate‑substituted pyridines for screening against agricultural pests or fungal pathogens [1].

Synthesis of Protected Pyridinecarboxylic Acid Derivatives for Multi-Step Sequences

In multi-step synthetic routes requiring a latent carboxylic acid function, this methyl ester serves as an ideal intermediate. Its use avoids the reactivity and solubility challenges associated with the free acid, 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid (m.p. 192-193°C ), which can complicate reactions and purifications. The ester can be carried through several transformations and cleanly deprotected at a late stage to reveal the carboxylic acid for further functionalization or conjugation .

Process Chemistry Development for Fluopyram Analogs

For process chemists aiming to improve the synthesis of the fungicide Fluopyram or to create new analogs with superior properties, this compound offers a strategic alternative. Its structure, closely related to the established key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine [2][3], provides a different reactivity handle (the ester) that can be exploited to streamline synthetic sequences or enable the exploration of novel chemical space around the Fluopyram core [4].

Application
Selection Property
Validation Focus
Agrochemical candidate SNAr diversification
Electrophilic ring activation
Reaction rate and nucleophile scope
Multi-step synthesis with latent acid
Ester protection and solubility
Deprotection efficiency and intermediate stability
Fluopyram analog process development
Orthogonal ester reactivity
Cross-coupling yield and scalability

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